2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a structurally complex compound featuring a phenoxyacetic acid backbone substituted with a (Z)-configured propenyl chain. This chain includes a cyano group, an oxo group, and a 2,6-dimethylanilino moiety. The compound’s distinct electronic and steric profile arises from the electron-withdrawing cyano group, the planar oxo functionality, and the bulky 2,6-dimethylanilino substituent. These features likely influence its biological activity, metabolic stability, and pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-5-7-14(2)19(13)22-20(25)16(11-21)10-15-8-3-4-9-17(15)26-12-18(23)24/h3-10H,12H2,1-2H3,(H,22,25)(H,23,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCWJDLOCSSKY-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups.
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation. The cyano and oxo groups may also play a role in its reactivity.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been known to participate in various reactions, including the suzuki-miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are currently unknown. Its molecular weight (19320 g/mol) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions may be favored under acidic or basic conditions. Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.
Biological Activity
The compound 2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a phenoxyacetic acid moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Specifically, it has been noted that such compounds inhibit protein kinases essential for cell growth and differentiation, making them potential candidates for cancer therapy .
Antibacterial Activity
The antibacterial activity of related compounds has been documented. For instance, azomethine derivatives synthesized from phenoxyacetic acid have shown effective antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antibiotics such as Ciprofloxacin .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : By inhibiting specific protein kinases involved in cellular proliferation, these compounds can effectively halt the growth of cancer cells.
- Alkylating Agent Activity : The hydrolysis of azomethine derivatives leads to active aldehydes that can act as alkylating agents, contributing to their cytotoxic effects against various cell lines .
- Modulation of Cytokine Production : Some derivatives have shown the ability to modulate immune responses by affecting cytokine production in immune cells .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Fenamate and Phenylacetic Acid Families
Key compounds for comparison :
Diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid)
Mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid)
490-M06 ((2E)-2-(hydroxymethyl)phenylacetic acid)
Compound from : 2-[2-(2,6-dichloroanilino)phenyl]-N-[(2S)-2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl]acetamide
Functional and Pharmacological Insights
- Fenamates (e.g., Mefenamic Acid): Fenamates exhibit mixed agonist-antagonist behavior on Slo2.1 channels, with activity dependent on substituent bulk and electronics .
- Cyano vs. Chloro Substituents: The cyano group in the target compound may mimic the electron-withdrawing effects of dichloro in diclofenac but with reduced lipophilicity. This could alter membrane permeability or metabolic stability compared to diclofenac .
- Phenoxyacetic Acid vs. Anthranilic Acid: Unlike fenamates (anthranilic acid derivatives), the phenoxyacetic acid backbone in the target compound may confer distinct solubility or protein-binding properties. For example, 490-M06’s hydroxymethyl group increases hydrophilicity, whereas the target compound’s cyano group may enhance metabolic resistance .
Pharmacokinetic and Metabolic Considerations
- Metabolism: Fenamates like mefenamic acid undergo hydroxylation and glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
